molecular formula C17H12N6OS B608679 2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 333962-91-7

2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No. B608679
M. Wt: 348.38
InChI Key: OFHKDLYFKPBXER-UHFFFAOYSA-N
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Description

LUF5834 is a potent nonribose agonist, activating A2A and A2B adenosine receptor.

Scientific Research Applications

Antimicrobial Properties

A study by Desai et al. (2015) focused on synthesizing a series of compounds similar to 2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile, evaluating their antimicrobial properties against various bacteria and fungi. Some of these compounds showed potent activity against organisms like Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2015).

Corrosion Inhibition

Verma et al. (2019) investigated derivatives of a similar compound for their efficacy in inhibiting corrosion of mild steel in a hydrochloric acid solution. They found that a compound with a hydroxyl substitution demonstrated the highest corrosion inhibition efficiency (Verma et al., 2019).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized derivatives of 2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile, assessing their antioxidant and antimicrobial activities. Some compounds displayed significant activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

Synthesis and Characterization

Drescher et al. (1991) explored the synthesis of similar compounds, focusing on the conversion processes to create different derivatives. Their work contributed to the understanding of the chemical properties and potential applications of these compounds (Drescher et al., 1991).

properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHKDLYFKPBXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125072
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

CAS RN

333962-91-7
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333962-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Reactant of Route 3
2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Reactant of Route 4
2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Reactant of Route 6
2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

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